molecular formula C9H9NO B1268205 6-Aminoindanone CAS No. 69975-65-1

6-Aminoindanone

Cat. No.: B1268205
CAS No.: 69975-65-1
M. Wt: 147.17 g/mol
InChI Key: UOJCPAAEKXNPQT-UHFFFAOYSA-N
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Description

6-Aminoindanone is a chemical compound featuring an indanone scaffold substituted with an amino group, serving as a valuable building block in medicinal chemistry and organic synthesis. The indanone structure is a privileged scaffold in drug discovery, known for its presence in a wide range of pharmacologically active compounds . As a synthon, this compound can be utilized in the synthesis of various carbocyclic and heterocyclic molecules, contributing to the development of novel substances for research applications . Researchers can leverage this compound to develop novel analogs for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system (CNS) targets, given that aminoindane derivatives are often investigated as rigid analogs of amphetamine-like structures . Furthermore, indanone-based compounds have demonstrated a broad spectrum of biological activities in scientific research, including potential as acetylcholinesterase (AChE) inhibitors (in the context of Alzheimer's disease research), anticancer agents, antimicrobials, and anti-inflammatory substances . This product is intended for use in controlled laboratory research settings only. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use. This product is a chemical reagent for laboratory research. It is not a drug and must not be used in humans. The manufacturer provides this product for use by trained laboratory professionals in a research context only. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCPAAEKXNPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310310
Record name 6-AMINOINDANONE
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69975-65-1
Record name 69975-65-1
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Record name 6-AMINOINDANONE
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Record name 6-Aminoindan-1-one
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Synthetic Methodologies for 6 Aminoindanone and Its Derivatives

Classical Synthetic Approaches to 6-Aminoindanone

Classical methods for synthesizing the indanone core often rely on intramolecular cyclization reactions. One of the most fundamental approaches is the Friedel-Crafts acylation. beilstein-journals.org This can involve the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a strong acid catalyst, such as polyphosphoric acid or aluminum chloride. beilstein-journals.org

For the specific synthesis of this compound, a common route involves the nitration of a suitable indanone precursor, followed by the reduction of the nitro group. For instance, a related compound, 6-Amino-5-chloro-2-methyl-1-indanone, is synthesized by reducing 5-chloro-2-methyl-6-nitro-1-indanone. prepchem.com This reduction is classically achieved using iron powder in the presence of an acid like concentrated hydrochloric acid in an ethanol (B145695) solvent. prepchem.com This two-step sequence—nitration and subsequent reduction—represents a standard and reliable method for introducing an amino group at the 6-position of the indanone ring.

Table 1: Overview of Classical Synthetic Routes for Indanones

Reaction Type Precursor(s) Reagents/Conditions Product
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic Acids Polyphosphoric Acid (PPA) or Sulfuric Acid 1-Indanones
Intramolecular Friedel-Crafts Acylation 3-Arylpropionyl Chlorides Aluminum Chloride (AlCl₃) 1-Indanones

Advanced and Stereoselective Synthesis of this compound and its Chiral Analogues

Modern synthetic chemistry offers more advanced methods that provide greater control over the molecular architecture, particularly concerning stereochemistry. These techniques are crucial for producing chiral aminoindanones, which are significant in medicinal chemistry.

Achieving enantiomeric purity is a significant goal in the synthesis of bioactive molecules. For aminoindanones, several strategies have been developed.

One approach involves the use of chiral auxiliaries. For example, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using triphosgene, which avoids the racemization that can occur with other reagents. organic-chemistry.org While not a direct synthesis of this compound, this principle of starting with an enantiomerically pure building block is a key strategy.

Another powerful technique is asymmetric catalysis. A stereoselective protocol for producing enantiomerically pure 3-amino-1-indanones has been developed using a palladium-catalyzed annulation sequence. diva-portal.org This method employs enantiopure t-butyl sulfinyl imines as chiral precursors, demonstrating how catalysis can direct the formation of a specific stereoisomer. diva-portal.org Similarly, the synthesis of Rasagiline, an N-propargyl-1-aminoindan derivative, has been optimized to produce the enantiomerically pure R-(+) isomer by using specific reagents like K₂HPO₄/Triethylbenzylammonium chloride (TEBAC) to control the stereochemical outcome. derpharmachemica.com

When an enantiomerically pure synthesis is not straightforward, chemists often prepare a racemic mixture of the target compound and then separate the enantiomers in a process called resolution.

Kinetic resolution is a widely used technique. This process involves reacting a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. An efficient kinetic resolution of racemic 3-aryl-1-indanones is achieved through asymmetric transfer hydrogenation (ATH). rsc.org Using a chiral catalyst, this method can produce both the reduced indanol and the unreacted indanone with excellent enantiomeric excess. rsc.org

Another method is silylative kinetic resolution, which has been successfully applied to racemic 1-indanol (B147123) derivatives using a chiral guanidine (B92328) catalyst. researchgate.net This reaction achieves high selectivity, effectively separating the enantiomers. researchgate.net These resolution techniques are powerful tools for accessing the chiral building blocks of indanone derivatives.

Table 2: Comparison of Stereoselective and Resolution Techniques for Indanone Derivatives

Technique Description Example Application Key Feature
Asymmetric Catalysis Use of a chiral catalyst to guide a reaction towards a specific enantiomer. Palladium-catalyzed synthesis of 3-amino-1-indanones. diva-portal.org Direct formation of an enantiomerically enriched product.
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. Synthesis of enantiomerically pure hydantoins from α-amino amides. organic-chemistry.org Auxiliary is removed after the key stereocenter is set.
Kinetic Resolution (ATH) Asymmetric transfer hydrogenation preferentially reduces one enantiomer of a racemic ketone. Resolution of racemic 3-aryl-1-indanones. rsc.org Separates a racemate into an alcohol and a ketone, both enantiomerically enriched.

| Kinetic Resolution (Silylative) | Asymmetric silylation of a racemic alcohol using a chiral catalyst. | Resolution of racemic 1-indanol derivatives. researchgate.net | Separates a racemate into a silyl (B83357) ether and an alcohol, both enantiomerically enriched. |

Enantiomerically Pure Synthesis Techniques for Aminoindanones

Derivatization Strategies for Enhancing this compound Functionality

The primary amine group of this compound is a key functional handle that can be chemically modified. This derivatization is often performed to enhance its properties for analytical detection.

Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), require analytes to have specific properties for effective detection. sigmaaldrich.comlibretexts.org Primary amines like this compound often lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection) and can be insufficiently volatile for GC analysis. sigmaaldrich.com Derivatization addresses these issues by attaching a tag to the amine group that imparts the desired analytical properties. libretexts.orgresearchgate.net

Common derivatization reactions for amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable amide, which is more volatile and suitable for GC-MS analysis.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC. sigmaaldrich.com

Labeling for HPLC: For HPLC, reagents are chosen to add a UV-absorbing or fluorescent tag. Examples include:

Dansyl Chloride (Dansyl-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A popular reagent that rapidly labels primary and secondary amines to yield highly fluorescent and stable derivatives suitable for reverse-phase HPLC. nih.govnih.gov

Table 3: Common Derivatizing Agents for Amine Analysis

Reagent Abbreviation Reaction Type Analytical Technique Purpose
Trifluoroacetic Anhydride TFAA Acylation GC-MS Increases volatility and thermal stability.
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Silylation GC-MS Increases volatility by replacing active hydrogens. sigmaaldrich.com
Dansyl Chloride Dansyl-Cl Sulfonylation HPLC-Fluorescence Adds a fluorescent tag. nih.gov
o-Phthalaldehyde OPA Condensation HPLC-Fluorescence Adds a fluorescent tag (requires a thiol). nih.gov
9-Fluorenylmethyloxycarbonyl Chloride FMOC-Cl Carbamoylation HPLC-Fluorescence Adds a stable fluorescent tag. nih.gov

To ensure that the derivatization reaction is reliable and quantitative for analytical purposes, the reaction conditions must be carefully optimized. Key parameters that influence the reaction yield and rate include temperature, reaction time, pH, and the concentration of the derivatizing reagent. nih.govsemanticscholar.orgresearchgate.net

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. sigmaaldrich.com

pH: The pH of the reaction medium is often critical. For many amine derivatization reactions, a basic pH is required to ensure the amine is in its deprotonated, nucleophilic form. For AQC derivatization, the effect of buffer concentration at a constant pH was found to be significant, with high salt concentrations leading to decreased signal intensity in MS detection. nih.gov

Temperature and Time: The optimal temperature and reaction time can vary widely. Some reactions, like with AQC, are very fast and can be completed in minutes at room temperature. nih.gov Others, particularly for sterically hindered amines or less reactive functional groups, may require elevated temperatures and longer reaction times to achieve complete derivatization. sigmaaldrich.com

The optimization process often involves a systematic study where one parameter is varied while others are held constant to find the conditions that provide the maximum, most stable signal for the derivatized analyte. researchgate.net For instance, a two-level full-factorial design was used to optimize the derivatization of glyphosate (B1671968) with AQC, revealing that the reaction was quantitative in seconds at room temperature, which is much milder than required for other reagents. nih.gov

Table 4: Factors Affecting Derivatization Yield and Optimization Strategies

Parameter Influence on Reaction Optimization Strategy
pH Affects the protonation state (nucleophilicity) of the amine. Test a range of buffer pH values to find the optimal point for reaction. researchgate.net
Reagent Concentration A molar excess is needed to ensure complete conversion of the analyte. Titrate the reagent concentration to find the point of maximum yield without excessive background. sigmaaldrich.com
Temperature Affects the reaction rate. Investigate a range of temperatures; higher temperatures can speed up the reaction but may also cause degradation. sigmaaldrich.com

| Reaction Time | Must be sufficient for the reaction to go to completion. | Monitor product formation over time to determine the minimum time required for maximum yield. semanticscholar.org |

Fluorescent Derivatization Reagents for this compound Analysis

The analysis of this compound, particularly at low concentrations, often necessitates derivatization to enhance its detectability. Fluorescent labeling is a highly sensitive method for this purpose. The primary amino group of this compound is the target for these reactions, which introduce a fluorophore into the molecule, allowing for detection using fluorescence-based techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

A variety of reagents are available for the derivatization of primary amines. These reagents typically react with the amine to form a stable, highly fluorescent product.

Common Fluorescent Derivatization Reagents for Primary Amines:

ReagentReactive GroupTarget Functional GroupResulting Product
Dansyl Chloride Sulfonyl ChloridePrimary and Secondary AminesFluorescent Sulfonamides thermofisher.com
Fluorescamine Primary AminesFluorescent Pyrrolinone
NBD Chloride/Fluoride (B91410) Primary and Secondary AminesFluorescent NBD Adducts thermofisher.comtcichemicals.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) N-Hydroxysuccinimidyl CarbamatePrimary and Secondary AminesStable, Fluorescent Urea (B33335) Derivatives nih.govpjoes.com
Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) N-Hydroxysuccinimidyl CarbamateAmino CompoundsFluorescent Derivatives nih.gov

Detailed Research Findings:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive reagent that reacts with amino acids and other primary amines in a single step to produce stable urea derivatives. nih.gov These derivatives are well-suited for analysis by reversed-phase HPLC with fluorescence detection (excitation at 250 nm, emission at 395 nm). nih.gov The reaction is efficient over a pH range of 8.2-10.0 and is tolerant of common buffer salts. nih.gov The major fluorescent by-product, 6-aminoquinoline, does not typically interfere with the analysis of the derivatized analytes. nih.gov This method has demonstrated high sensitivity, with detection limits in the femtomole range for amino acids. nih.gov

Coumarin-based reagents , such as Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), offer an alternative for the fluorescent labeling of amino compounds. nih.gov Derivatization with Cou151DSC can be faster and occur under milder conditions (e.g., 5 minutes at 40°C) compared to AQC. nih.gov The resulting derivatives exhibit fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 486 nm, and are compatible with LC-MS analysis. nih.gov

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) derivatives , like NBD chloride and NBD fluoride, are fluorogenic reagents that react with primary and secondary amines. thermofisher.com NBD fluoride is noted to be significantly more reactive than NBD chloride. thermofisher.com A key advantage of NBD reagents is their ability to derivatize secondary amines, such as proline. thermofisher.com However, the fluorescence quantum yield of NBD adducts in aqueous solutions can be low. thermofisher.com

Silylation Techniques for Amino Acid and Amine Derivatization

Silylation is a common derivatization technique in gas chromatography (GC) used to increase the volatility and thermal stability of polar compounds like amines. sigmaaldrich.com This process involves replacing the active hydrogen of the amino group in this compound with a trimethylsilyl (TMS) group. sigmaaldrich.com

Common Silylating Reagents and Techniques:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for trimethylsilylation. sigmaaldrich.com The reaction involves the addition of a TMS functional group to the analyte. sigmaaldrich.com For amines, the reactivity is generally lower than for alcohols, phenols, and carboxylic acids. sigmaaldrich.com

Catalysts such as trimethylchlorosilane (TMCS) are often added to BSTFA to accelerate the reaction, especially for less reactive or sterically hindered compounds. sigmaaldrich.com

Reaction Conditions: The derivatization reaction parameters, including time, temperature, and reagent concentration, must be optimized. sigmaaldrich.com While some reactions are rapid at room temperature, others, like those for amides, may require elevated temperatures and longer reaction times. sigmaaldrich.com An excess of the silylating reagent is generally recommended. sigmaaldrich.com It is also crucial that the reaction is carried out under anhydrous conditions as silylation reagents are sensitive to water. nih.gov

Alternative Reagents: Other silylating agents include hexamethyldisilazane (B44280) (HMDS), often used with a catalyst, and tert-butyldiphenylchlorosilane (TBDPSCl), which can selectively silylate primary amines in the presence of secondary amines. gelest.com

Comparison of Derivatization Techniques:

TechniqueReagent ExampleAnalyte TargetKey Features
Silylation BSTFA + TMCSPrimary/Secondary AminesIncreases volatility for GC analysis; requires anhydrous conditions. sigmaaldrich.comnih.gov
Alkylation Methyl Chloroformate (MCF)Polyfunctional Amines, Organic AcidsProduces stable derivatives; better reproducibility for some metabolites compared to silylation. nih.gov
Acylation Propyl ChloroformatePrimary/Secondary AminesForms carbamates; reaction is rapid at room temperature. phenomenex.com

While silylation is a well-established technique, alternative methods like alkylation with methyl chloroformate (MCF) have been reported to offer better reproducibility and stability for the analysis of some primary metabolites, including amino acids. nih.gov

Ring Expansion and Modification of the Indanone Skeleton in this compound Research

The indanone skeleton is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. acs.org Modifications to this core structure, including ring expansion, can lead to the synthesis of novel compounds with diverse pharmacological properties. ajrconline.org

Key Research Findings:

Biological Importance of the Indanone Skeleton: The indanone framework is a core component of various natural products and synthetic drugs. acs.org For instance, donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is a synthetic 2-substituted-1-indanone. acs.orgresearchgate.net Modifications to the indanone structure have been shown to positively impact anti-inflammatory activity. acs.org

Ring Expansion for Novel Heterocycles: The core amino-indanone skeleton can undergo ring expansion to synthesize new heterocyclic compounds. ajrconline.org For example, research has shown that compounds derived from the ring expansion of an amino-indanone core can exhibit anti-inflammatory and mast cell stabilizing activities. ajrconline.orgscispace.com

Methods for Ring Expansion: Various chemical reactions can be employed to achieve ring expansion of cyclic ketones. These include the Beckmann rearrangement of oximes and the Schmidt rearrangement. mdpi.com Photochemical methods, such as a sigmaaldrich.comgelest.com-sigmatropic rearrangement, have also been described for the ring expansion of nitrogen heterocycles. rsc.org The choice of method depends on the desired final structure and the starting material. The stability of carbocation intermediates and the relief of ring strain are key factors that can drive ring expansion reactions. stackexchange.com

Modifications for Targeted Biological Activity: The indanone structure can be modified in various ways to enhance its biological activity. For example, the introduction of different amine functional groups at the 6-position of indanone has been explored to create compounds with metal-chelating effects, which are relevant in the context of neurodegenerative diseases. researchgate.net Furthermore, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been investigated for their potential anticancer properties. dergipark.org.tr Indanone imine derivatives have also been synthesized and shown to possess antitumor effects. google.com

Structure Activity Relationship Sar Studies of 6 Aminoindanone Scaffolds

Influence of the Amino Group Position on Biological Activity in Indanone Derivatives

The position of the amino group on the indanone ring is a critical determinant of biological activity. Studies on various indanone derivatives have shown that shifting the amino group can significantly impact a compound's efficacy. For instance, in a series of halogenated 1-tetralone (B52770) chalcones, which share structural similarities with indanones, the introduction of an amino group at the 6th position markedly enhanced inhibitory activity against reactive oxygen species (ROS) production. researchgate.net This suggests that the 6-amino substitution is more favorable for this particular biological activity than other positions. researchgate.net

Further research into aminoindanones as mast cell stabilizers revealed that the nature and substitution on the amino group are directly related to their mediator release inhibition effects. nih.govresearchgate.net While these studies focused on N-substituted 3-aminoindanones, they underscore the principle that the location and chemical environment of the amino functionality are pivotal. In the context of cholinesterase inhibitors for Alzheimer's disease, derivatives of the drug donepezil (B133215), which is based on an indanone core, have been extensively studied. Although donepezil itself has 5,6-dimethoxy substituents, related research on amino-substituted arylidene indanones highlights the importance of the substitution pattern on the indanone ring for potent activity. rsc.orgresearchgate.net Specifically, modifications at the 5- and 6-positions of the indanone core are common strategies to modulate activity. researchgate.netrsc.org

A study on GATA4–NKX2-5 transcriptional synergy inhibitors also utilized 6-aminoindanone as a building block, indicating the utility of this specific isomer in generating biologically active molecules. acs.org The consistent use of the 6-amino isomer in the synthesis of compounds with diverse therapeutic aims points to its favorable properties for molecular interactions within biological systems.

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many drugs. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. youtube.comijpsjournal.com

In the realm of indanone derivatives, stereochemistry is a key factor influencing activity. For many biologically active compounds, one enantiomer is often more potent or has a different effect than the other. nih.govmdpi.com For example, in a study of dimeric phthalide (B148349) derivatives, which can be conceptually related to substituted indanones, the separated enantiomers showed notable differences in cytotoxic activity. scielo.org.mx Specifically, the (+)-enantiomer of one derivative was approximately three times more active than its (–)-enantiomer. scielo.org.mx

This principle is also evident in research on anti-inflammatory 2-benzylidene-1-indanone (B110557) derivatives. While this particular study did not focus on enantiomeric separation, the rigid structure of the benzylidene indanone core, which forces the molecule into a specific conformation, highlights the importance of spatial arrangement for activity. nih.gov The specific (E)-configuration of the double bond in many arylidene indanones is noted to be important for their biological properties. ontosight.ai Any change in this configuration, such as a geometric inversion from the E- to the Z-isomer, can alter properties like lipophilicity and, consequently, biological activity. rsc.org

The development of drugs like bupropion, which has a chiral center, further illustrates this point; its (R)-enantiomer is known to be more effective than the (S)-enantiomer. nih.gov These examples from related fields underscore the necessity of considering stereochemical aspects in the design of this compound-based therapeutic agents to optimize their interaction with biological targets.

Substituent Effects on the Indanone Core and Amino Group for Modulating Activity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the indanone core and the amino group. The nature, size, and position of these substituents dictate the molecule's interaction with its biological target.

Substituents on the Indanone Core: In a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents, a hydroxyl group at the C-6 position of the indanone was a key design element. nih.gov Further modifications to the indanone's aromatic ring (Ring A) showed that adding another hydroxyl group at the 5- or 7-position led to reduced or no activity. nih.gov In contrast, methoxy (B1213986) groups at these positions maintained activity comparable to the 7-hydroxy analog. nih.gov The most significant improvements were seen with the introduction of three-carbon alkoxy groups at the C-7 position, which proved beneficial for activity. nih.gov

Substituents on the Amino Group: The amino group itself is a prime site for modification to modulate activity. Research on 3-aminoindanones has shown that the nature of the N-substituents is directly related to the compound's ability to inhibit mediator release from mast cells. nih.govresearchgate.net For instance, a cyclopentyl group attached to the aminoindanone demonstrated substantial mast cell stabilizing activity. researchgate.net In another series of anti-inflammatory indanone derivatives, electronegative substitutions on the amino group were found to increase the anti-inflammatory potency. ajrconline.org

Substituents on Attached Aryl Rings (in Arylidene Indanones): For arylidene indanone derivatives, where an aryl ring is attached to the indanone core via a double bond, substituents on this external ring (Ring B) are also crucial. In one series, a methoxy group at the 4'-position of Ring B was found to be optimal for anti-inflammatory activity, while larger alkoxy groups at the same position were not well-tolerated. nih.gov Interestingly, introducing di- or tri-methoxy groups on Ring B dramatically decreased activity. nih.gov Conversely, the presence of hydroxyl or methoxyl groups on the aryl ring was found to be a key feature for activity in other indanone series targeting ABCG2 transporters. rsc.org

These findings are summarized in the table below, illustrating the impact of various substitutions on the biological activity of indanone derivatives.

Compound Series Scaffold Substitution Site Substituent Effect on Activity Reference
Anti-inflammatory2-benzylidene-1-indanoneC-6 (Indanone)-OHFoundational for activity nih.gov
Anti-inflammatory2-benzylidene-1-indanoneC-5 or C-7 (Indanone)-OHReduced or no activity nih.gov
Anti-inflammatory2-benzylidene-1-indanoneC-7 (Indanone)Three-carbon alkoxyBeneficial nih.gov
Anti-inflammatory3-amino-inden-1-oneAmino GroupElectronegative groupsIncreased activity ajrconline.org
Mast Cell StabilizersAminoindanoneAmino GroupCyclopentylSubstantial activity researchgate.net
Anti-inflammatory2-benzylidene-1-indanoneC-4' (Aryl Ring)MethoxyOptimal nih.gov
Anti-inflammatory2-benzylidene-1-indanoneC-4' (Aryl Ring)Larger alkoxyDecreased activity nih.gov

Conformational Analysis and its Impact on Ligand-Receptor Interactions

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is essential for understanding how a ligand interacts with its receptor. unicamp.br The specific three-dimensional shape, or conformation, that a molecule adopts is critical for achieving a precise fit with the binding site of a biological target, such as an enzyme or receptor. nih.gov

For molecules based on the indanone scaffold, the fused ring system imparts a degree of rigidity. In the case of arylidene indanones, the molecule is forced to adopt an s-cis conformation due to the cyclic ring, in contrast to the more flexible chalcones which can exist in either s-cis or s-trans conformations. rsc.org This inherent conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The planarity of the arylidene indanone structure facilitates the transmission of electronic effects from substituents on the aryl ring to the carbonyl group of the indanone. rsc.org

Computational methods, such as docking studies and molecular dynamics, are often employed to predict the preferred conformation of a ligand within a receptor's binding site. rsc.orgprinceton.edu For example, docking studies of an indanone derivative with the BACE1 enzyme revealed interactions with amino acid residues, although the molecule's bulkiness prevented it from entering the narrow gorge of the acetylcholinesterase (AChE) enzyme. rsc.org In another study, conformational analyses were carried out on amino-indane derivatives to understand their affinity for dopamine (B1211576) receptors, with the chair conformation being identified as biologically more active. ajrconline.org

The polarity of the solvent can also influence the conformation of flexible molecules, as seen in studies of aminocoumarin derivatives of resorc researchgate.netarene. rsc.org This highlights that the physiological environment can play a role in determining the active conformation of a drug molecule. By understanding the stable conformations of this compound derivatives and how they interact with their target receptors, medicinal chemists can design molecules with improved affinity and selectivity.

Comparative SAR with Related Indane and Arylidene Indanone Scaffolds

To fully appreciate the structure-activity relationships of this compound, it is instructive to compare it with related scaffolds such as indane (where the ketone is reduced to a methylene (B1212753) group) and arylidene indanones (which feature an exocyclic double bond at the 2-position). rsc.orgresearchgate.net

Indanone vs. Indane Scaffolds: The primary difference between an indanone and an indane is the presence of a carbonyl (ketone) group at the 1-position. This group is a hydrogen bond acceptor and introduces a planar, sp2-hybridized carbon, which significantly influences the molecule's shape and electronic properties. The removal of this carbonyl group, to form an indane, can have profound effects on biological activity. For instance, many bioactive indanone derivatives rely on the ketone for their mechanism of action. However, amino-indane derivatives are also pharmacologically important, with compounds like 2-aminoindane being investigated for various activities. ajrconline.org The rigid bicyclic framework is a common feature, but the specific interactions with biological targets will differ. For example, derivatives of trans-1-phenyl-5,6-dihydroxy-2-amino-indane have been evaluated for dopamine receptor affinity, highlighting the utility of the indane core for neurological targets. ajrconline.org

Indanone vs. Arylidene Indanone Scaffolds: Arylidene indanones, also known as 2-benzylidene-1-indanones, are a major class of indanone derivatives. researchgate.netrsc.org They are considered rigid analogs of chalcones. rsc.org The introduction of the arylidene group at the 2-position creates a larger, more planar, and conjugated system. This modification significantly alters the SAR.

Key comparative points include:

Conformation: Arylidene indanones are conformationally restricted to an s-cis form, which can be beneficial for receptor binding. rsc.org

Electronic Properties: The exocyclic double bond allows for electronic communication between the aryl ring and the indanone carbonyl group, which can be exploited by placing electron-donating or electron-withdrawing substituents on the aryl ring to modulate activity. rsc.orgnih.gov

Target Profile: This scaffold has been extensively explored for a wide range of activities, including as cholinesterase inhibitors, anticancer agents, and anti-inflammatory agents. rsc.orgnih.gov The SAR for these compounds often focuses on the substitution pattern of the external aryl ring, in addition to the indanone core. nih.govnih.gov

A study of cholinesterase inhibitors demonstrated that the introduction of a pyridinyl methylene group at the 2-position (creating an arylidene-like structure) and a piperidinyl ethoxy substituent at the 6-position of the indanone made the resulting compound more potent than both the parent indanone and the drug donepezil. rsc.org This illustrates that the arylidene moiety is not just a passive linker but an active contributor to the molecule's bioactivity.

The table below provides a comparative overview of these scaffolds.

Scaffold Key Structural Feature General Impact on SAR Example Bioactivity Reference
Indane Saturated 5-membered ringFocus on stereochemistry of amino group and ring substituents. Lacks H-bond accepting ketone.Dopamine receptor affinity ajrconline.org
Indanone Ketone at C-1Ketone acts as H-bond acceptor. Core for various substitutions (e.g., at C-6).Precursor for various drugs (e.g., Donepezil), anti-inflammatory agents. acs.orgnih.gov
Arylidene Indanone Exocyclic double bond at C-2 with an aryl groupExtended, planar, conjugated system. Conformationally restricted. SAR heavily influenced by aryl ring substituents.Cholinesterase inhibition, anti-inflammatory, anticancer. rsc.orgrsc.orgnih.gov

Pharmacological and Biological Investigations of 6 Aminoindanone Derivatives

Evaluation of 6-Aminoindanone Derivatives as Enzyme Inhibitors

The this compound scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors. These derivatives have been investigated for their ability to target enzymes implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is overexpressed in various tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis. mdpi.comnih.gov Consequently, the development of APN/CD13 inhibitors is a promising strategy for cancer chemotherapy. nih.govajrconline.orgmdpi.com

Research into non-peptidic inhibitors has led to the synthesis of racemic homologues of 1-aminoindanone. scispace.com These compounds have been evaluated for their capacity to selectively inhibit the membrane-bound APN/CD13. scispace.com Certain novel non-peptidic aminoindanone compounds have demonstrated potent and competitive inhibition of the mammalian enzyme, with Ki values in the low micromolar range, despite their minimal molecular weight. scispace.com

Compound TypeTarget EnzymeKey Findings
Racemic 1-aminoindanone homologuesAminopeptidase-N/CD13Potent, competitive inhibitors with Ki values in the low micromolar range. scispace.com

Arylidene indanone scaffolds, which can be considered rigid analogues of chalcones, have been extensively explored as inhibitors of cholinesterases, particularly in the context of Alzheimer's disease treatment. mdpi.comnih.gov The structural resemblance of these scaffolds to the clinically approved acetylcholinesterase (AChE) inhibitor, donepezil (B133215), has driven much of this research. nih.govliberty.edu

A series of arylidene indanone derivatives have shown significant AChE inhibitory effects, with some compounds exhibiting potency in the nanomolar range. nih.gov For instance, certain derivatives have demonstrated potent AChE inhibition with IC50 values as low as 0.035 µM. nih.gov Structure-activity relationship (SAR) studies have indicated that the double bond in the arylidene moiety is important for AChE inhibition. nih.gov Furthermore, hybridization of the donepezil scaffold with the α,β-unsaturated carbonyl group of curcumin (B1669340) has yielded arylidene indanones with potent AChE inhibition and significant Aβ aggregation inhibitory effects. nih.gov

Scaffold/DerivativeTarget Enzyme(s)Potency (IC50)Key Findings
Arylidene indanone derivativesAcetylcholinesterase (AChE)1.80 nM (most potent)Significantly more potent than standard Donepezil. nih.gov
Arylidene derivativeAcetylcholinesterase (AChE)0.035 µMShowed selectivity towards AChE. nih.gov
Donepezil-curcumin hybridsAcetylcholinesterase (AChE)0.025 – 0.045 µMAlso exhibited greater inhibition of Aβ aggregation than curcumin. nih.gov
Indanone derivatives with aminopropoxy benzyl/benzylidene moietiesAChE and Butyrylcholinesterase (BChE)0.12 to 11.92 µM (AChE), 0.04 to 24.36 µM (BChE)Designed based on the structures of donepezil and ebselen (B1671040) analogues. liberty.edu

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net Therefore, inhibiting BACE-1 is a major therapeutic strategy for the disease. nih.govnih.gov

Aminoindanone hybrid structures have been designed and evaluated as BACE-1 inhibitors. It has been reported that compounds with a double bond between the indanone core of donepezil and a phenyl-N-methylbenzylamino moiety exhibit a promising BACE-1 inhibition profile due to their increased structural rigidity. wikipedia.org Certain arylidene indanone derivatives have been identified as dual inhibitors of both AChE and BACE-1. For example, one such compound displayed potent inhibition against both enzymes with IC50 values of 0.043 µM for AChE and 0.333 µM for BACE-1. nih.gov

Compound TypeTarget Enzyme(s)Potency (IC50)Key Findings
Arylidene indanone derivativeAChE and BACE-10.043 µM (AChE), 0.333 µM (BACE-1)Demonstrated potent dual functionality. nih.gov
Aminoindanone hybridsBACE-1-Increased structural rigidity leads to a promising BACE-1 inhibition profile. wikipedia.org

Phenylalanine ammonia-lyase (PAL) is the first enzyme in the phenylpropanoid pathway, which is involved in the biosynthesis of various polyphenol compounds in plants, such as flavonoids and lignin. nih.gov Derivatives of 2-aminoindane-2-phosphonic acid have been synthesized and tested as inhibitors of PAL.

These compounds were evaluated both as in vitro inhibitors of buckwheat PAL and as in vivo inhibitors of anthocyanin biosynthesis. Among the synthesized derivatives, (+/-)-2-Amino-4-bromoindane-2-phosphonic acid was identified as the strongest inhibitor. A series of 5-substituted derivatives of 2-aminoindane-2-phosphonic acid (AIP), a potent PAL inhibitor, were also synthesized and tested. The 5-bromo and 5-methyl congeners were found to be the most biologically active within this series, although they were about an order of magnitude less potent than AIP itself.

CompoundTargetActivity
(+/-)-2-Amino-4-bromoindane-2-phosphonic acidPhenylalanine Ammonia-Lyase (PAL)Strongest inhibitor among the tested derivatives.
5-Bromo-2-aminoindane-2-phosphonic acidPhenylalanine Ammonia-Lyase (PAL)Biologically most active among the 5-substituted derivatives.
5-Methyl-2-aminoindane-2-phosphonic acidPhenylalanine Ammonia-Lyase (PAL)Biologically most active among the 5-substituted derivatives.

S-Adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibitors of AdoMetDC have been investigated as potential antitumor agents. While direct inhibition by this compound derivatives is not extensively documented in the provided context, the broader class of aminoindanone-related structures has been a source of enzyme inhibitors.

A series of inhibitors with structural similarities to methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), a known AdoMetDC inhibitor, have shown improved potency and specificity for the enzyme. These derivatives were significantly more effective at inhibiting partially purified preparations of AdoMetDC, with 50% inhibitory concentrations in the range of 10 to 100 nM.

Inhibition of Phenylalanine Ammonia-Lyase and Anthocyanin Biosynthesis

Modulation of Receptor Binding and Signaling Pathways

Derivatives of this compound have also been investigated for their ability to modulate the binding and signaling of various receptors, indicating their potential as therapeutic agents for a range of conditions.

Research has shown that conformationally constrained, non-peptide templates based on 1,1,6-trisubstituted indanes can mimic the orientation of adjacent amino acid side chains found in alpha-helices. mdpi.com Certain racemic and homochiral derivatives were synthesized and evaluated in tachykinin receptor binding assays. Some of these compounds were found to bind with micromolar affinity to the NK1 and/or NK3 tachykinin receptors, with one compound showing selective binding to the NK3 receptor. mdpi.com

Furthermore, derivatives of trans-1-phenyl-5,6-dihydroxy-2-amino-indane have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. The N,N-di-n-propyl derivative, in particular, was found to be more active at D2 receptors. mdpi.com

In other studies, N-substituted 3-aminoindanones have been synthesized and evaluated for their effects on smooth muscle relaxation and the inhibition of mediator release from mast cells. While exhibiting a low level of smooth muscle relaxant activity, significant mediator release inhibition was observed, which was dependent on the nature of the amine substituents.

Tachykinin Receptor Binding Affinities of Substituted Indanes

Tachykinins are a family of neuropeptides that includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). mdpi.com They exert their effects by binding to three main types of G protein-coupled receptors: NK1, NK2, and NK3. mdpi.com These receptors are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. mdpi.com Consequently, developing antagonists for these receptors is a significant area of interest in medicinal chemistry.

Research into non-peptide antagonists has included the evaluation of conformationally constrained templates like substituted indanes. In one such study, a series of 1,1,6-trisubstituted indanes were designed and synthesized to mimic the helical conformation of dipeptides. These compounds were then assessed in tachykinin receptor binding assays. The investigation revealed that certain racemic and homochiral derivatives could bind with micromolar affinity to NK1 and/or NK3 tachykinin receptors. One compound, in particular, demonstrated selective binding to the NK3 receptor.

The binding of ligands to tachykinin receptors is a complex interaction. For instance, the binding affinity of peptide ligands can be influenced by specific amino acid residues within the ligand and the receptor. wikipedia.org Studies on the human NK1 receptor have identified key residues involved in the binding of both agonists and antagonists. waocp.org Similarly, structure-activity relationship studies on neurokinin A (NKA) analogues at the human NK2 receptor have shown that substitutions at specific positions can significantly enhance or decrease binding affinity and functional potency. wikipedia.org For example, substituting Ser(5) with Lys or N-methylating Leu(9) in the NKA(4-10) fragment were found to be effective modifications for increasing potency at the human colon NK2 receptor. wikipedia.org While specific binding affinity data for a broad range of this compound derivatives are not extensively detailed in the available literature, the demonstrated affinity of substituted indanes for tachykinin receptors underscores the potential of this chemical class as a source for novel receptor modulators.

Mechanisms of Action in Anti-inflammatory and Analgesic Pathways

Derivatives of this compound have shown potential as anti-inflammatory and analgesic agents. The mechanisms underlying these effects are often multifactorial but typically involve the modulation of key inflammatory pathways. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). researchgate.netnih.gov Prostaglandins are key mediators of inflammation, pain, and fever.

The anti-inflammatory activity of indanone derivatives may stem from their ability to inhibit these COX enzymes. For instance, certain alkanesulfonamido-1-indanone derivatives have been identified as inhibitors of cyclooxygenase, with a particular selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the analgesic effects of these compounds can be linked to both central and peripheral mechanisms. Centrally, some analgesics act by activating descending serotonergic pathways. researchgate.net Peripherally, the reduction of prostaglandin (B15479496) synthesis at the site of injury or inflammation leads to decreased sensitization of nociceptors, thereby reducing pain perception. Studies on various heterocyclic compounds have demonstrated that the introduction of specific functional groups can significantly enhance anti-inflammatory and analgesic potency. miguelprudencio.comnih.gov For example, research on quinoline-based thiazolidinone derivatives revealed that certain substitutions led to potent anti-inflammatory and analgesic effects in preclinical models. miguelprudencio.com These findings suggest that synthetic modifications to the this compound scaffold could similarly optimize its interaction with targets in inflammatory and nociceptive pathways.

Effects on Mast Cell Stabilization and Mediator Release Inhibition

Mast cells are key players in allergic and inflammatory reactions. mdpi.comnih.gov Upon activation, they degranulate, releasing a host of pre-formed and newly synthesized mediators, including histamine (B1213489), proteases, and lipid mediators like prostaglandins and leukotrienes. nih.gov These mediators contribute to the symptoms of allergic rhinitis, asthma, and other hypersensitivity disorders. Mast cell stabilizers are drugs that inhibit this degranulation process. mdpi.comnih.gov

Several aminoindanone derivatives have been identified as potent mast cell stabilizers. Studies have shown that N-substituted 3-aminoindanones can effectively inhibit the release of mediators from mast cells. The nature of the amine substituent appears to be a critical determinant of this activity. For instance, cyclopentyl aminoindanone derivatives and substituted 1- and 2-N-indanyl aminoindanones have demonstrated significant mast cell stabilizing activity in rodent models.

In one study, the aldol (B89426) condensation product of an indanone derivative was found to be approximately twice as potent as disodium (B8443419) cromoglycate, a well-known mast cell stabilizer, in inhibiting histamine release from rat peritoneal mast cells stimulated by compound 48/80. This highlights the potential for this class of compounds to yield highly effective mast cell stabilizing agents. The mechanism of action for some mast cell stabilizers involves the modulation of intracellular signaling pathways, such as increasing cyclic AMP (cAMP) levels, which is known to suppress degranulation.

CompoundAssayActivityReference
Cyclopentyl aminoindanone (7)Mast Cell Stabilization (rodent models)Substantial Activity
Substituted 1-N-indanyl aminoindanone (6)Mast Cell Stabilization (rodent models)Substantial Activity
Substituted 2-N-indanyl aminoindanone (9)Mast Cell Stabilization (rodent models)Substantial Activity
Indanone Dimer (Aldol Product 18)Inhibition of histamine release (rat peritoneal mast cells)~2x more potent than Disodium Cromoglycate

Anti-proliferative and Cytotoxic Activities of this compound Analogues

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The structural features of the aminoindanone scaffold make it an attractive starting point for the design of compounds with anti-proliferative and cytotoxic properties against cancer cells.

The anti-proliferative activity of various analogues structurally related to this compound has been evaluated against a panel of human cancer cell lines. While extensive data specifically on this compound derivatives is limited in the reviewed literature, studies on related heterocyclic and aromatic structures provide proof-of-concept for their potential. The efficacy of these compounds is typically quantified by their IC50 value, which is the concentration required to inhibit 50% of cell proliferation.

For example, studies on N-cinnamoyl-aminoacridines, which share an amino-aromatic core, have demonstrated selective anti-proliferative activity in the micromolar range against gastric (MKN-28), liver (Huh-7, HepG2) cancer cell lines. Similarly, novel anthraquinone (B42736) compounds, another class of aromatic compounds, have shown significant inhibition of colon cancer cell (HCT116) proliferation. The data below illustrates the anti-proliferative activity of various analogue classes against different cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
N-cinnamoyl-aminoacridinesCompound 2aMKN-28 (Gastric)3.8
N-cinnamoyl-aminoacridinesCompound 2cHepG2 (Liver)8.1
Anthraquinone DerivativesCompound 8aHCT116 (Colon)17.80 (µg/mL)
FluoroquinolonesNitroFQ 3cMCF7 (Breast)<50 mdpi.com
Plant ExtractsCynara cardunculusACHN (Renal)18 (µg/mL)
Plant ExtractsCynara cardunculusC32 (Melanoma)21 (µg/mL)

These findings suggest that the development of this compound analogues could lead to novel agents for cancer therapy, warranting further investigation into their specific activities and mechanisms.

The primary goal of cytotoxic cancer therapy is to induce cell death in malignant cells, preferentially through apoptosis. nih.gov Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. nih.gov Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program. nih.gov

Aminoindane analogues are thought to exert their cytotoxic effects by inducing apoptosis. waocp.org The mechanisms can involve several key events. One common mechanism is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. nih.gov Released cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. nih.gov

Studies on various cytotoxic compounds have shed light on these pathways. For example, a curcumin analogue, DMCH, was shown to induce apoptosis in colon cancer cells by upregulating pro-apoptotic proteins like Bax and Bad, and downregulating anti-apoptotic proteins. Other compounds have been found to induce apoptosis by generating reactive oxygen species (ROS), which can trigger mitochondrial stress, or by inhibiting critical cell survival signaling pathways like the PI3K/Akt/mTOR pathway. The inhibition of this pathway can suppress signals that promote cell growth and survival, thereby tipping the balance towards apoptosis. The ability of structurally related compounds to trigger these well-defined apoptotic pathways suggests that this compound analogues may share similar mechanisms of action in inducing cancer cell death.

Studies on Cancer Cell Lines and Tumor Growth Inhibition

Smooth Muscle Relaxant Activity of Aminoindanone Derivatives

The relaxation of smooth muscle is a critical physiological process, and compounds that can modulate smooth muscle tone have therapeutic applications in conditions such as asthma (bronchial smooth muscle) and hypertension (vascular smooth muscle). Investigations into aminoindanone derivatives have revealed their potential as smooth muscle relaxants.

A study evaluating a series of N-substituted 3-aminoindanones identified a low level of smooth muscle relaxant activity across the tested derivatives. This suggests that the indanone core possesses inherent, albeit modest, smooth muscle relaxant properties that could be enhanced through chemical modification.

More significant activity has been observed in related indanone structures. For example, research on pterosin Z, a natural product containing an indanone moiety, and its synthetic analogues demonstrated notable smooth muscle relaxation. Pterosin Z itself was found to be a potent relaxant. The data from these studies provide valuable structure-activity relationship insights, indicating that specific substitutions on the indanone ring system can significantly impact smooth muscle relaxant potency.

CompoundAssayPotency (EC50)Reference
Pterosin ZSmooth muscle relaxation1.3 ± 0.1 x 10-6 M
Fungal PterosinSmooth muscle relaxation2.9 ± 1.6 x 10-6 M
OnitinSmooth muscle relaxation1 x 10-4 M

The mechanisms underlying the smooth muscle relaxant effects of these compounds can vary. Some may act by opening or activating potassium channels, which leads to hyperpolarization of the cell membrane and subsequent relaxation. Others might interfere with calcium signaling pathways or, as discussed previously, inhibit the synthesis of contractile prostanoids. The demonstrated activity of indanone-containing compounds makes this scaffold a promising template for the development of new smooth muscle relaxant drugs.

Computational and Theoretical Studies on 6 Aminoindanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgraa-journal.org It is widely applied to determine various molecular properties, including electronic structure, molecular shape, and vibrational frequencies. raa-journal.orgscirp.org For a molecule like 6-Aminoindanone, DFT calculations are crucial for understanding its fundamental electronic characteristics and predicting its reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. mdpi.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. q-chem.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. This optimized geometry represents the most probable structure of the molecule in its ground state. scirp.org

Following optimization, vibrational frequency analysis is typically performed. q-chem.commolssi.org This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are invaluable for several reasons:

Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule. researchgate.netfaccts.de

Spectroscopic Comparison: The calculated vibrational frequencies and their corresponding intensities can be directly compared with experimental infrared (IR) and Raman spectra. This comparison helps to validate the calculated structure and aids in the assignment of experimental spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, aromatic C-H stretch). q-chem.comresearchgate.net

For a non-linear molecule like this compound, the number of expected vibrational normal modes is 3N-6, where N is the number of atoms.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnumberanalytics.com DFT calculations provide accurate estimations of the energies of these orbitals.

HOMO: The HOMO is the orbital from which an electron is most easily removed. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: The LUMO is the orbital that most readily accepts an electron. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ijarset.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

These orbital energies are also used to calculate various global reactivity descriptors and predict redox properties. numberanalytics.comajol.info The ionization potential (I) can be approximated by the negative of the HOMO energy, and the electron affinity (A) by the negative of the LUMO energy. These values, in turn, help in understanding the molecule's potential behavior in electron transfer (redox) reactions. ijarset.com

Table 1: Key Molecular Orbital and Reactivity Parameters Calculated via DFT

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 A measure of the ability to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electrophilicity Index (ω) χ2 / (2η) A global index of electrophilic character.

Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar, and conjugated systems of π-electrons. allen.in Aromatic compounds must satisfy Hückel's rule, containing (4n+2) π-electrons in a continuous ring of p-orbitals. ucalgary.ca The this compound structure features a benzene (B151609) ring, which is inherently aromatic with 6 π-electrons, fused to a five-membered cyclopentanone (B42830) ring.

Computational methods can quantify the degree of aromaticity. One of the most common techniques is the calculation of the Nucleus-Independent Chemical Shift (NICS) . NICS values are typically calculated at the geometric center of a ring. A large negative NICS value is a signature of aromaticity, indicating a diamagnetic ring current induced by an external magnetic field. Conversely, a positive value indicates antiaromaticity, and a value near zero suggests a non-aromatic system.

Molecular Orbital Parameters and Redox Properties

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) are essential in drug discovery and materials science for predicting how a small molecule (ligand), such as this compound, interacts with a larger macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. mdpi.comrsc.org The process involves sampling a large number of possible poses and scoring them based on a function that estimates the binding affinity (e.g., free energy of binding). ugm.ac.idmdpi.com For this compound or its derivatives, docking studies could identify potential biological targets by screening them against libraries of proteins or could be used to optimize binding to a known target.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the ligand-receptor complex over time by solving Newton's laws of motion. wustl.edustanford.edu These simulations, which can span from nanoseconds to microseconds, are used to:

Assess the stability of the predicted binding pose.

Analyze the detailed network of interactions (e.g., hydrogen bonds, hydrophobic contacts).

Investigate conformational changes in the protein or ligand upon binding.

Estimate binding free energies with higher accuracy.

These simulations are critical for understanding the structural basis of a ligand's biological activity and for the rational design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netdovepress.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors.

The process involves:

Data Set Collection: A series of this compound derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that relates the descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

QSAR models are valuable for predicting the activity of newly designed compounds before they are synthesized and for providing insights into the structural features that are crucial for activity. dovepress.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor Class Examples Description
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Describe the electronic distribution and reactivity.
Steric/Topological Molecular weight, Van der Waals volume, Molar refractivity, Wiener index Describe the size, shape, and branching of the molecule.
Hydrophobic LogP (octanol-water partition coefficient) Describes the molecule's affinity for nonpolar vs. polar environments.
Hydrogen Bonding Number of H-bond donors, Number of H-bond acceptors Quantifies the potential for hydrogen bonding interactions.

Prediction of Spectroscopic Properties using Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and the interpretation of experimental data. jstar-research.comwalshmedicalmedia.com Advanced quantum mechanical methods can accurately predict various spectra. researchgate.netunibo.it

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. numberanalytics.com These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT can predict the π → π* and n → π* transitions associated with its aromatic system and carbonyl group. numberanalytics.com

Infrared (IR) Spectra: As discussed in section 5.1.1, DFT calculations of vibrational frequencies provide a predicted IR spectrum. This is invaluable for assigning peaks in an experimental spectrum to specific bond stretches, bends, and other vibrations. q-chem.com

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict NMR chemical shifts (1H and 13C) and coupling constants. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum serves as a powerful aid in assigning complex experimental NMR data and confirming the correct structure among possible isomers. jstar-research.com

The interplay between predicted and experimental spectra provides a high level of confidence in structural assignments and a deeper understanding of the molecule's electronic and geometric properties. researchgate.net

Reaction Mechanism Elucidation via Computational Studies

The elucidation of reaction mechanisms through computational chemistry provides profound, molecular-level insights that complement experimental findings. mdpi.com For complex organic transformations, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, characterizing transient intermediates, and identifying transition states that are often impossible to observe experimentally. mdpi.commdpi.comlbl.gov While detailed computational investigations focused specifically on the reaction mechanisms of this compound are not extensively documented in dedicated studies, the principles and methodologies can be clearly illustrated by examining computational analyses of closely related indanone systems and analogous reactions. These studies provide a robust framework for how the reactivity of this compound can be understood and predicted.

Insights from Analogous Ketone Systems: Pd-Catalyzed α-Arylation

A significant area where computational chemistry has clarified reaction mechanisms is in transition-metal-catalyzed C-C bond formation. The palladium-catalyzed α-arylation of ketones, for instance, is a fundamental transformation for which several mechanistic pathways can be proposed. A computational study on the α-arylation of 2-methyltetralone, a cyclic ketone structurally similar to indanone, provides a direct parallel for understanding potential reactions at the α-carbon of this compound. acs.org

The key mechanistic question in this reaction involves the final C-C bond-forming step, specifically whether it proceeds via reductive elimination from a C-bound palladium enolate or an O-bound palladium enolate. acs.org DFT calculations were employed to model the entire reaction energy profile for the coupling of 2-methyltetralone with bromobenzene, catalyzed by a [Pd(BINAP)] complex. acs.org

The computational results revealed that while the formation of an O-bound enolate complex is thermodynamically more favorable, it represents an off-cycle, unproductive species. The most favorable reaction pathway proceeds through the C-bound enolate complex. This C-bound intermediate undergoes reductive elimination to form the α-arylated product with a significantly lower activation barrier compared to the pathway involving the O-bound species. acs.org

The data below, derived from the study on 2-methyltetralone, illustrates the type of quantitative energetic information that computational studies provide to distinguish between competing mechanistic pathways. acs.org

Table 1: Calculated Relative Free Energies for Key Transition States in Pd-Catalyzed α-Arylation

Mechanistic PathwayKey StepCalculated Relative Free Energy (kcal/mol)
From C-Bound EnolateC-C Reductive Elimination+20.5
From O-Bound EnolateVinologous Reductive Elimination+28.0

This table shows the calculated relative free energies of the transition states for the C-C bond-forming step from two different intermediates. The lower energy for the C-bound pathway indicates it is the kinetically favored route. Data adapted from computational studies on analogous ketone systems. acs.org

Plausible Mechanisms for Indanone Reactions Amenable to Computational Study

The literature contains numerous proposed mechanisms for reactions involving the indanone core that, while plausible, await detailed computational verification. These represent clear opportunities for theoretical studies to provide definitive evidence.

Radical-Mediated Cyclization: In other syntheses, such as the copper-catalyzed formation of 1-indanones from 1,6-enynes, a radical-based mechanism is proposed. This pathway involves a radical-initiated addition, a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade. frontiersin.org Computational modeling is an ideal tool to investigate such radical pathways, verifying the stability of the proposed radical intermediates and calculating the energy profiles of the cyclization and oxidation steps.

These examples underscore how computational analysis can move a reaction mechanism from a plausible hypothesis based on experimental outcomes to a well-understood pathway with calculated energies and confirmed intermediate structures. For a molecule like this compound, such studies would be invaluable for predicting its reactivity in various synthetic contexts, optimizing reaction conditions, and designing novel transformations.

Medicinal Chemistry Applications and Drug Discovery Endeavors

6-Aminoindanone as a Privileged Scaffold in Drug Design

The amino-indane framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for diverse biological targets. ajrconline.org This structural moiety is present in numerous pharmaceutically active compounds, demonstrating a broad spectrum of pharmacological activities. ajrconline.org The rigid nature of the indane ring system helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

The diverse biological activities exhibited by amino-indane derivatives underscore their importance as a pharmacophore. These activities include, but are not limited to, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. ajrconline.orgnih.gov For instance, derivatives of 2-aminoindane have been investigated as inhibitors of phenylalanine ammonia-lyase and as potential agents for studying enzyme structures. ajrconline.org Furthermore, the aminoindanone core is a key component in the synthesis of compounds with potential applications in treating neurodegenerative diseases like Parkinson's disease. nih.gov

The following table summarizes some of the pharmacological activities associated with the broader amino-indane scaffold, highlighting its privileged nature.

Pharmacological ActivityReference
Anti-inflammatory ajrconline.org
Analgesic ajrconline.org
Anticonvulsant ajrconline.org
Neuroprotective nih.gov
Phenylalanine ammonia-lyase inhibition ajrconline.org
Mast cell stabilization sci-hub.sescispace.comresearchgate.net
Smooth muscle relaxation researchgate.net
Monoamine oxidase-B (MAO-B) inhibition nih.gov
Acetylcholinesterase (AChE) inhibition nih.gov

Design and Synthesis of Conformationally Constrained Analogues for Drug Development

Conformational constraint is a key strategy in modern drug design aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. By restricting the molecule's ability to adopt various conformations, it is possible to lock it into a bioactive conformation that fits optimally into the binding site of the target protein. nih.govnih.gov The rigid this compound scaffold is an excellent starting point for designing such conformationally constrained analogues.

One approach involves the synthesis of tricyclic or tetracyclic structures derived from the basic indane framework. For example, conformationally constrained, nonpeptide templates based on trisubstituted indanes have been designed to mimic the orientation of amino acid side chains found in alpha-helices. ajrconline.org These rigid structures serve as molecular probes to understand the binding conformations of endogenous peptides at their receptors, such as the tachykinin receptors NK1 and NK3. ajrconline.org

Another strategy involves introducing substituents or additional rings to the indanone core to limit the rotational freedom of key functional groups. For instance, the synthesis of conformationally restricted negamycin (B1678013) derivatives, by introducing a cyclopropane (B1198618) unit, has been shown to significantly enhance their biological activity. nih.gov This principle of using small rings to constrain the conformation of a flexible chain can be applied to this compound derivatives to fine-tune their interaction with specific biological targets. The design of such analogues often relies on computational modeling to predict the most favorable conformations for binding. ajrconline.org

The table below presents examples of how conformational constraints have been applied in drug design.

Design StrategyRationaleExample ApplicationReference
Incorporation into tricyclic templatesMimic peptide secondary structures (e.g., α-helices)Probing tachykinin receptor binding ajrconline.org
Introduction of cyclopropane unitsRestrict the configuration of a flexible side chainEnhancing readthrough activity of negamycin derivatives nih.gov
Synthesis of bicyclic β-turn dipeptide mimeticsRestrict conformations through structural constraints and steric interactionsExploring conformational requirements for peptide antagonists nih.gov
Creation of spirohydantoinsGenerate conformationally restricted glutamic acid analoguesSynthesis of 4-amino-4-carboxyproline analogues csic.es

Development of Hybrid Molecules Incorporating the this compound Moiety

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to develop agents with dual or multiple modes of action, potentially leading to enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. The this compound moiety has been utilized as a core scaffold in the design of such hybrid compounds.

For example, hybrid molecules have been synthesized by combining the indanone scaffold with portions of other well-known drugs. One study describes the design and synthesis of hybrids of indanone/benzofuranone and piperidine, inspired by the structures of butylphthalide (B1668128) and donepezil (B133215). nih.gov The goal of this work was to develop neuroprotective agents with enhanced bioavailability and therapeutic efficacy. nih.gov Several of these indanone-based hybrids demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic injury. nih.gov

Another example involves the hybridization of the indanone core, found in the Alzheimer's drug donepezil, with other structural motifs to create novel cholinesterase inhibitors. rsc.org Modifications at the 6-position of the indanone ring, such as the introduction of a piperidinyl ethoxy substituent, have been explored to enhance the interaction with the peripheral anionic site (PAS) of the cholinesterase enzyme. rsc.org

Hybrid Molecule DesignTarget/RationaleKey FindingsReference
Indanone/Benzofuranone and Piperidine HybridsNeuroprotection, enhanced bioavailabilityIndanone derivatives showed superior neuroprotective effects compared to benzofuranone compounds in an OGD/R model. nih.gov
Donepezil-based Indanone HybridsCholinesterase inhibition for Alzheimer's diseaseIntroduction of a piperidinyl ethoxy group at the 6-position of indanone did not improve inhibition, highlighting the importance of other structural features. rsc.org
Indolyl-indanonesAnti-tubulin agentsA hybrid of indolyl-millepachine showed potent anti-tubulin activity. rsc.org

Strategies for Improving Bioavailability and Pharmacokinetic Profiles

The bioavailability and pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. merckmanuals.com Poor aqueous solubility, low permeability across biological membranes, and rapid metabolism can all limit a drug's effectiveness. frontiersin.org Various strategies are employed to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates, including those based on the this compound scaffold.

Key factors influencing the oral bioavailability of a compound include its solubility, dissolution rate, and permeability. frontiersin.org For indanone derivatives, chemical modifications can be made to optimize these properties. For instance, the introduction or modification of functional groups can alter a molecule's lipophilicity and ionization state (pKa), which in turn affects its ability to diffuse across cell membranes. rsc.org The bioavailability of arylidene indanone derivatives has been shown to depend on the presence of ionizable groups like N,N-dimethylamino or hydroxyl groups. rsc.org

General strategies to improve bioavailability that are applicable to this compound derivatives include:

Chemical Modification: Altering the chemical structure to improve lipophilicity or solubility. openaccessjournals.com This can involve adding or removing polar or nonpolar functional groups.

Formulation Design: Using novel excipients, drug carriers like nanoparticles, or creating solid dispersions to enhance solubility and dissolution. frontiersin.orgnih.gov

Inhibition of Efflux Transporters: Some drugs are actively pumped out of cells by efflux transporters, reducing their absorption. Co-administration with an inhibitor of these transporters can increase bioavailability. frontiersin.org

Prodrug Approach: Converting the drug into an inactive form (prodrug) that is better absorbed and then converted to the active drug in the body. mdpi.com This is discussed in more detail in the next section.

The pharmacokinetic profile of a drug, which describes its journey through the body over time, is assessed through studies that measure parameters like absorption half-life, elimination half-life, plasma protein binding, and metabolic stability. nih.goveuropa.eu Early assessment of these ADME properties is crucial during lead optimization to select candidates with a higher probability of success in clinical development. nih.gov

Exploration of this compound in Prodrug Design

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. irjmets.comewadirect.com A prodrug is a pharmacologically inactive derivative that is converted into the active drug in the body through enzymatic or chemical transformation. mdpi.com This strategy can be employed to improve a drug's solubility, permeability, stability, and to achieve targeted delivery. irjmets.comresearchgate.net

For a compound like this compound, which contains a primary amino group and a ketone, several prodrug strategies could be envisioned. The amino group, for instance, can be temporarily masked to increase lipophilicity and enhance membrane permeability.

Amide and Carbamate (B1207046) Prodrugs: The amino group can be converted into an amide or carbamate. mdpi.com These linkages are often designed to be cleaved by amidases or esterases in the body to release the active amino-indanone. The rate of hydrolysis can be tuned by altering the structure of the promoiety. mdpi.com

Amino Acid Prodrugs: Attaching an amino acid to the parent drug can target amino acid transporters, potentially increasing absorption. nih.govnih.gov This strategy has been successfully used to improve the oral bioavailability of various drugs.

Phosphate (B84403) Prodrugs: If a hydroxyl group were introduced onto the this compound scaffold, it could be converted into a phosphate ester. Phosphate prodrugs are designed to significantly increase aqueous solubility for parenteral administration and are cleaved by alkaline phosphatases in the body. ewadirect.com

The primary goals of designing a prodrug for a this compound derivative would be to enhance oral absorption by increasing lipophilicity and to potentially target specific tissues or organs. researchgate.net For example, a prodrug could be designed to be stable in the gastrointestinal tract and then be activated in the liver or at the site of action. mdpi.com

The following table outlines common prodrug strategies and their potential application to a this compound scaffold.

Prodrug TypeLinkagePotential Advantage for this compoundReference
Ester ProdrugEsterImprove solubility (if a hydroxyl is present) mdpi.comnih.gov
Amide ProdrugAmideIncrease lipophilicity, modulate stability mdpi.com
Carbamate ProdrugCarbamateSlower hydrolysis kinetics, modulate metabolism mdpi.com
Phosphate ProdrugPhosphate EsterIncrease aqueous solubility (if a hydroxyl is present) ewadirect.com
Amino Acid ConjugateAmide/EsterTarget amino acid transporters, improve absorption nih.gov

Clinical Translation Potential of this compound-Based Therapeutics

The ultimate goal of any drug discovery program is the successful clinical translation of a promising candidate into a safe and effective medicine. While the this compound scaffold is a feature of many preclinical research compounds, its journey into human clinical trials provides the most definitive validation of its therapeutic potential.

One notable example is the compound (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a rigid cyclic analogue derived from cinnamamide. acs.org This compound, which features an indane core, was developed as a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties. Following extensive preclinical evaluation, this indane derivative was advanced into Phase I clinical trials, representing a significant step in the clinical translation of this class of compounds. acs.org

The path to clinical translation involves rigorous preclinical studies to establish a compound's safety and pharmacokinetic profile. researchgate.net These studies are essential for determining the initial dose levels and for predicting the drug's behavior in humans. For a compound to be selected for human trials, it must demonstrate a favorable balance of efficacy and safety in animal models. researchgate.net

While many this compound derivatives have shown promising activity in various disease models, including those for inflammation and neurodegeneration, their progression to the clinic is not always straightforward. nih.govnih.gov The successful development of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, however, demonstrates that molecules built upon the indanone scaffold can possess the necessary drug-like properties to warrant clinical investigation. acs.org The continued exploration of this compound as a privileged scaffold will likely yield further candidates with the potential for clinical translation in the future.

Q & A

Q. How can researchers validate mechanistic hypotheses for this compound’s role in multi-step syntheses?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ¹⁵N-aminoindanone) to track nitrogen migration in intermediates.
  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Compare computational (MD simulations) and experimental data to refine proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.